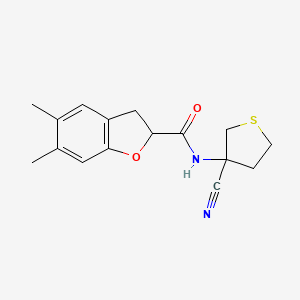

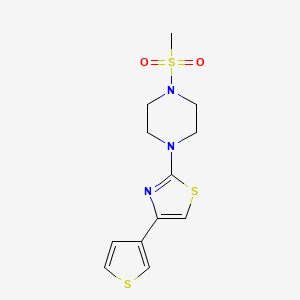

![molecular formula C19H20N2O5S2 B2667391 2-(4-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)phenoxy)acetamide CAS No. 2034604-61-8](/img/structure/B2667391.png)

2-(4-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)phenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as the one , often involves coupling reactions and electrophilic cyclization reactions . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Applications De Recherche Scientifique

New Salt and Pharmaceutical Applications

- A patent describes a new salt, potentially related to the compound , used in pharmaceutical compositions and therapeutic applications (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Chemical Synthesis and Derivatives

- A study focused on the selective preparation and cyclization of phenols, leading to the synthesis of new compounds, including 1-benzofurans, which may be related to the compound in discussion (Ota et al., 1988).

Antitumor Activity

- Research on novel antitumor acetamide derivatives, including pyrrole and thiophene derivatives, highlights the potential for significant antitumor activity (Alqasoumi et al., 2009).

Ocular Hypotensive Agents

- A study on derivatives of benzo[b]thiophene-2-sulfonamide, a compound structurally related to the one , found that they could act as potent ocular hypotensive agents, useful in treating glaucoma (Graham et al., 1989).

Photocatalytic Degradation Studies

- Research on the photocatalytic degradation of paracetamol, which has a similar acetamide structure, using TiO2 nanoparticles under UV light, suggests environmental applications for the degradation of similar compounds (Jallouli et al., 2017).

Chemoselective Acetylation for Antimalarial Drugs

- A paper discusses the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide for synthesizing antimalarial drugs (Magadum & Yadav, 2018).

Gastroprotective Activity

- Another study explores N-phenoxypropylacetamide derivatives with thioether function for gastroprotective activity, indicating potential for developing new anti-ulcer agents (Sekine et al., 1998).

Antimicrobial Properties

- Research on novel Schiff bases and thiazolidinone derivatives, including synthesis and antimicrobial profile evaluations, shows the potential of these compounds for antimicrobial applications (Fuloria et al., 2014).

Environmental Detoxification

- A study on Ensifer sp. demonstrates its potential for detoxifying environments contaminated with acetaminophen and its derivatives, which could be applicable to similar compounds (Park & Oh, 2020).

Antitumor Activity Evaluation

- Further research into 2-(4-aminophenyl)benzothiazole derivatives, which includes acetamide groups, underscores their potential as antitumor agents (Yurttaş et al., 2015).

Advanced Oxidation Chemistry

- The advanced oxidation chemistry of paracetamol, a structurally similar compound, has been investigated, which could be relevant to understanding the oxidation processes of related compounds (Vogna et al., 2002).

Propriétés

IUPAC Name |

2-[4-[[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl]phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S2/c1-19(23,17-10-13-4-2-3-5-16(13)27-17)12-21-28(24,25)15-8-6-14(7-9-15)26-11-18(20)22/h2-10,21,23H,11-12H2,1H3,(H2,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXKRSXIKHMFDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)phenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

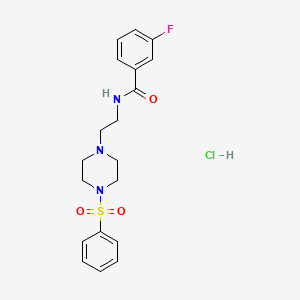

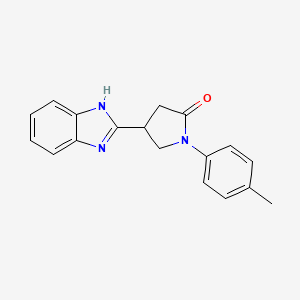

![N-(4-fluorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2667313.png)

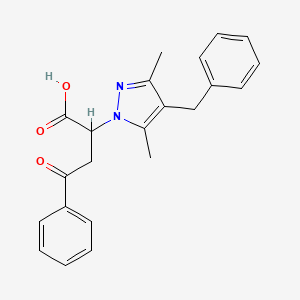

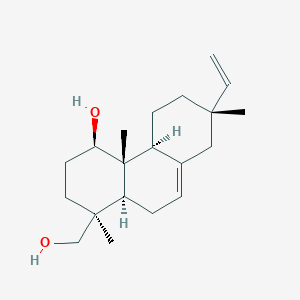

![2-chloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2667314.png)

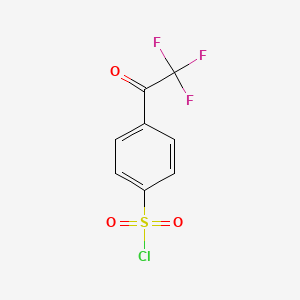

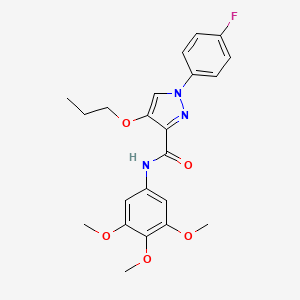

![Methyl 4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinecarboxylate](/img/structure/B2667317.png)

![5-[5-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine](/img/structure/B2667321.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2667328.png)